molecular formula C21H22N4O4 B2610988 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-50-3

3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2610988
CAS No.: 2034462-50-3
M. Wt: 394.431
InChI Key: CJMRFRWIPNATFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-50-3) is a synthetic organic compound with a molecular formula of C21H22N4O4 and a molecular weight of 394.42 g/mol . This complex molecule is built on a quinazolin-4(3H)-one scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its presence in over 150 natural alkaloids and its association with a wide spectrum of biological activities . The specific structure of this compound features a piperidine ring connected to the quinazolinone core, which is further functionalized with a 2,6-dimethoxynicotinoyl group. This molecular architecture is characteristic of compounds designed for targeted drug discovery, particularly in the development of kinase inhibitors . The quinazolinone core is known for its stability and ability to participate in key hydrogen-bonding interactions with biological targets, such as enzyme active sites . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool in high-throughput screening campaigns to identify new therapeutic agents. Its structural features make it a candidate for exploration in various research areas, including oncology and infectious diseases, given the known activities of related quinazolinones . This product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(2,6-dimethoxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-18-10-9-16(19(23-18)29-2)20(26)24-11-5-6-14(12-24)25-13-22-17-8-4-3-7-15(17)21(25)27/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRFRWIPNATFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known pharmacophore in medicinal chemistry. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of quinazolinone derivatives has been extensively studied, revealing their potential in therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its stability and diverse biological activities. The incorporation of the piperidine and dimethoxynicotinoyl moieties enhances its pharmacological profile. The molecular formula and weight are critical for understanding its interaction with biological targets.

Anticancer Activity

Quinazolin-4(3H)-one derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit inhibitory activity against non-small cell lung cancer (NSCLC) cells with IC50 values in the micromolar range .

Table 1: Antiproliferative Activity of Quinazolin-4(3H)-one Derivatives

CompoundCell LineIC50 (µM)
FL-4NSCLC10.5
BIQO-19NSCLC11.0
A3PC310.0
A2MCF-710.0

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the phosphoinositide 3-kinase (PI3K) pathway .

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been explored. Compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. For example, minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL were reported against S. aureus .

Table 2: Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus1.95
Compound BEscherichia coli8.00
Compound CCandida albicans3.90

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Case Studies

A recent study focused on synthesizing and evaluating the biological activity of novel quinazolinone derivatives, including those related to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one. The study utilized both in vitro assays and molecular docking studies to assess binding affinities to target proteins involved in cancer progression and microbial resistance .

Case Study Summary:

  • Objective: Evaluate the antiproliferative and antimicrobial activities.
  • Methodology: SRB assay for cytotoxicity; MIC determination for antimicrobial activity.
  • Findings: Significant cytotoxicity against various cancer cell lines; potent antibacterial activity against Gram-positive bacteria.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies involving derivatives of quinazoline, compounds structurally related to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one were evaluated for their antibacterial activities against several strains of bacteria.

Case Study: Antibacterial Screening

A recent study synthesized a series of quinazoline derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, which suggests that structural modifications similar to those in 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one could enhance its antimicrobial potency .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
13Staphylococcus aureus10 µg/mL
15Escherichia coli75 µg/mL

Anticancer Potential

The compound's structural features are indicative of potential anticancer activity. Research has demonstrated that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that compounds similar to 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in tumor growth and metastasis. This inhibition leads to reduced viability of cancer cells in xenograft models .

Target EnzymeInhibition TypeReference
FGFR Tyrosine KinasesCompetitive
DNA Topoisomerase IVNon-competitive

Neurological Applications

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicates that derivatives of quinazoline can modulate neurotransmitter levels, showing promise for conditions such as depression and anxiety. The neuroprotective effects observed in animal models highlight the need for further exploration of this compound's therapeutic potential in neuropharmacology .

Synthesis and Characterization

The synthesis of 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one involves multiple steps that include the formation of the quinazoline core followed by functionalization with piperidine and nicotinoyl groups.

Synthesis Overview

The synthetic pathway typically involves:

  • Formation of the quinazoline backbone through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Final modification with the nicotinoyl moiety through acylation reactions.

This multi-step synthesis has been optimized to improve yield and purity, as documented in various synthetic chemistry journals .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinazolin-4(3H)-one Derivatives

Key Structural Differences

The target compound distinguishes itself through its 2,6-dimethoxynicotinoyl-piperidinyl substituent. In contrast, other studied analogs feature:

  • Halogenated phenyl groups (e.g., 2,6-dichlorophenylamino in Patel et al.’s compounds) .
  • Fluoro-/chlorophenylamino-oxazolyl groups (e.g., compounds 9a and 9h from Hindawi) .

The methoxy groups in the target compound likely improve water solubility compared to chlorinated analogs, which exhibit higher lipophilicity and may enhance membrane permeability but increase toxicity risks.

Antibacterial Activity

While direct data on the target compound’s antibacterial efficacy is unavailable, comparisons with structurally related quinazolinones reveal critical trends:

Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives
Compound Substituents Tested Organisms (Zone of Inhibition, cm) Reference
Patel et al. compound 2,6-Dichlorophenylamino, oxazol-2-yl S. aureus, E. coli (activity comparable to ciprofloxacin)
Hindawi compound 9a 4-Fluorophenylamino P. vulgaris (1.1), B. subtilis (1.4)
Hindawi compound 9h 4-Chlorophenylamino P. vulgaris (1.2), B. subtilis (1.0)
Target compound 2,6-Dimethoxynicotinoyl-piperidinyl Not reported

Key Observations :

  • Halogenated analogs (e.g., 9a, 9h) show moderate activity against Gram-positive (B. subtilis) and Gram-negative (P. vulgaris) bacteria .
  • The oxazol-2-yl group in Patel et al.’s compounds may enhance binding to bacterial targets like DNA gyrase, akin to ciprofloxacin .
  • The target compound’s dimethoxy groups could reduce cytotoxicity while maintaining efficacy, though this requires empirical validation.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-(2,6-dimethoxynicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example, 2-aminobenzonitrile derivatives are reacted with acyl chlorides (e.g., nicotinoyl chloride derivatives) in the presence of a base like Et3_3N, followed by cyclization using oxidizing agents such as NaBO3_3·4H2_2O . Piperidine moieties are introduced via nucleophilic substitution or condensation reactions. Post-synthetic modifications (e.g., methoxylation) are achieved using selective demethylation or protection/deprotection strategies. Purification often involves column chromatography or recrystallization.

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Characterization employs:

  • 1H NMR spectroscopy to confirm proton environments (e.g., δ 1.72–2.08 ppm for piperidine CH2_2 groups and aromatic protons at δ 7.51–8.45 ppm) .
  • Elemental analysis (e.g., %N matching calculated values) .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade compounds).

Q. What initial pharmacological screening approaches are used to evaluate its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target-specific kinases (e.g., Chk1) are tested using fluorescence-based or radiometric assays. IC50_{50} values are calculated from dose-response curves .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How do structural modifications at the piperidine or quinazolinone moieties influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies systematically vary substituents and measure activity changes. For example:

Position Modification Biological Impact Reference
Piperidine (C-3)2,6-Dimethoxynicotinoyl groupEnhances kinase inhibition via H-bonding
Quinazolinone (C-2)Thio or oxy substituentsIncreases antibacterial potency
Advanced synthetic strategies (e.g., click chemistry or bioisosteric replacement) are used to optimize pharmacokinetic properties.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines, enzyme isoforms, or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations.
  • Compound purity : Impurities >5% can skew results. Validate purity via orthogonal methods (e.g., NMR + HPLC) .
  • Solubility issues : Use DMSO/cosolvent controls to ensure compound stability. Meta-analyses of published data and independent replication studies are critical .

Q. What mechanistic approaches are used to study its interaction with biological targets?

Methodological Answer:

  • X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase active sites).
  • Molecular docking : Predict interactions using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamics.
  • Western blotting : Assess downstream signaling effects (e.g., phosphorylation status of substrates).

Q. How can synthetic yield and scalability be optimized without compromising purity?

Methodological Answer:

  • Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow chemistry : Continuous reactors improve reaction control and scalability .
  • Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.
  • DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.